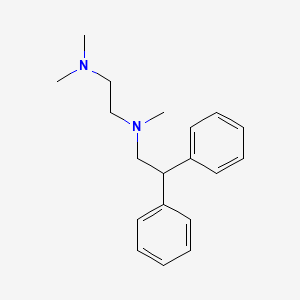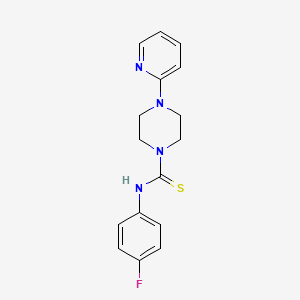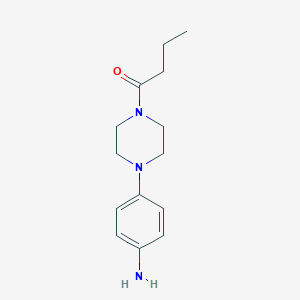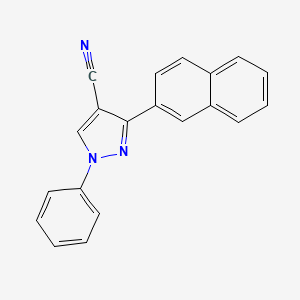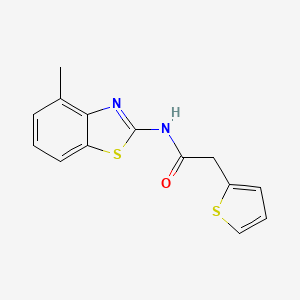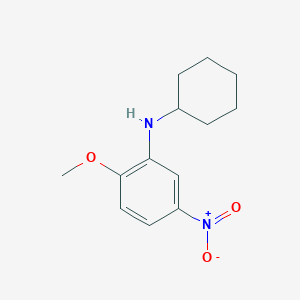
N-cyclohexyl-2-methoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methoxy-5-nitroaniline, also known as CYME, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CYME belongs to the family of nitroaniline compounds, which have been extensively studied for their pharmacological and biological activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-nitroaniline is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. N-cyclohexyl-2-methoxy-5-nitroaniline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. N-cyclohexyl-2-methoxy-5-nitroaniline has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxy-5-nitroaniline has been shown to have several biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-methoxy-5-nitroaniline inhibits the activity of various enzymes and signaling pathways involved in cell growth and inflammation. N-cyclohexyl-2-methoxy-5-nitroaniline has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, N-cyclohexyl-2-methoxy-5-nitroaniline has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of N-cyclohexyl-2-methoxy-5-nitroaniline for lab experiments include its high purity and stability, which make it suitable for use in various assays and experiments. N-cyclohexyl-2-methoxy-5-nitroaniline is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of N-cyclohexyl-2-methoxy-5-nitroaniline include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-cyclohexyl-2-methoxy-5-nitroaniline. One area of research is the development of N-cyclohexyl-2-methoxy-5-nitroaniline as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-methoxy-5-nitroaniline and to optimize its use in cancer treatment. Another area of research is the development of N-cyclohexyl-2-methoxy-5-nitroaniline as an anti-inflammatory agent. Studies are needed to determine the efficacy of N-cyclohexyl-2-methoxy-5-nitroaniline in reducing inflammation in humans and to identify potential side effects. Finally, further studies are needed to explore the potential applications of N-cyclohexyl-2-methoxy-5-nitroaniline in other fields of science, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of N-cyclohexyl-2-methoxy-5-nitroaniline involves the reaction of 2-methoxyaniline with cyclohexyl nitrite in the presence of a catalyst. The resulting product is then subjected to nitration using a mixture of nitric and sulfuric acids to yield N-cyclohexyl-2-methoxy-5-nitroaniline. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-nitroaniline has been studied extensively for its potential applications in various fields of science. In the field of medicine, N-cyclohexyl-2-methoxy-5-nitroaniline has shown promising results as an anti-cancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-nitroaniline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-cyclohexyl-2-methoxy-5-nitroaniline has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-13-8-7-11(15(16)17)9-12(13)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQJUZRDUVUYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970709 |
Source


|
| Record name | N-Cyclohexyl-2-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-nitroaniline | |
CAS RN |
5537-67-7 |
Source


|
| Record name | N-Cyclohexyl-2-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

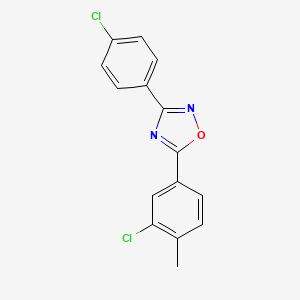
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)
